molecular formula C8H7N3 B1353410 3-(1H-pyrazol-3-yl)pyridine CAS No. 45887-08-9

3-(1H-pyrazol-3-yl)pyridine

Cat. No. B1353410
CAS RN: 45887-08-9
M. Wt: 145.16 g/mol
InChI Key: JJLMOUMOJSUSSX-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-3-yl)pyridine” is a compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . It is a pyrazole derivative, which is a class of compounds that are particularly useful in organic synthesis . The pyrazole moiety is present in various pharmacologically active compounds, making it a significant scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in organic chemistry . Various methods have been reported for the synthesis of pyrazole derivatives, and these methods have been used to prepare more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a pyridine ring . The InChI code for this compound is 1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11) .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been found to exhibit a wide range of reactivities . They have been used as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

3-(1H-Pyrazol-1-yl)pyridine is utilized in the construction of bipolar host materials for PhOLEDs. These materials exhibit varied optoelectronic parameters based on their linking modes, significantly impacting their efficiency in different colored OLEDs, including blue, green, and white. High efficiencies and low-efficiency roll-offs are notable features of these PhOLEDs (Li, Li, Liu, & Jin, 2016).

Photoinduced Tautomerization

2-(1H-pyrazol-5-yl)pyridine, a related compound, demonstrates three types of photoreactions, including excited-state intramolecular proton transfer, intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant for understanding the photophysics of pyrazole-pyridine-based compounds (Vetokhina et al., 2012).

Catalysis and Biomedical Sensors

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, including complexes, have found applications in catalysis, construction of multifunctional spin-crossover switches, and integration into biomedical sensors (Halcrow, 2014).

Luminescent Lanthanide Compounds

These compounds are employed in creating luminescent lanthanide complexes useful in biological sensing. They are chosen for their unique thermal and photochemical properties, especially in iron complexes showing spin-state transitions (Halcrow, 2005).

High Efficiency Electroluminescence in OLEDs

Pyrazol-pyridine ligands have been synthesized for use in orange-red iridium (III) complexes in OLEDs, demonstrating high luminance and external quantum efficiency. This advancement showcases the role of these compounds in improving OLED performance (Su et al., 2021).

Synthesis and Biomedical Applications

The compound 1H-Pyrazolo[3,4-b]pyridines, which include pyrazole and pyridine moieties, have been extensively studied for their biomedical applications. This research encompasses a vast array of derivatives and synthetic methods (Donaire-Arias et al., 2022).

Mechanoluminescent White OLEDs

Pt(II) phosphors with pyridinyl pyrazolate chelates are used to create mechanoluminescent and efficient white OLEDs. These materials demonstrate the potential of pyrazole-pyridine compounds in advanced display technologies (Huang et al., 2013).

Safety and Hazards

While specific safety and hazard information for “3-(1H-pyrazol-3-yl)pyridine” was not found in the retrieved documents, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for “3-(1H-pyrazol-3-yl)pyridine” could involve further exploration of its synthesis methods, reactivities, and potential applications in various fields. For instance, it could be used as a starting material for the preparation of more complex heterocyclic systems with potential pharmaceutical applications .

Mechanism of Action

Target of Action

3-(1H-pyrazol-3-yl)pyridine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . A molecular simulation study justified this potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, suggesting that it interferes with the biological processes essential for their survival and proliferation .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. Specifically, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsThe compound is stored in an inert atmosphere at room temperature, suggesting that it is stable under normal conditions .

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-3-yl)pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, this compound has been shown to inhibit certain protein kinases, thereby affecting phosphorylation processes critical for cell signaling and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. This inhibition can result in downstream effects on cellular signaling pathways and gene expression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time, influenced by its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results. Prolonged exposure to light and heat can lead to its degradation, which may affect its efficacy in biochemical assays. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as enhancing cellular signaling and promoting cell survival. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, this compound can affect the synthesis and degradation of nucleotides, impacting cellular energy balance and DNA replication processes .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLMOUMOJSUSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427736
Record name 3-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45887-08-9
Record name 3-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-5-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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